molecular formula C13H22N2O B1430077 ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine CAS No. 1447967-15-8

({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine

Cat. No.: B1430077
CAS No.: 1447967-15-8
M. Wt: 222.33 g/mol
InChI Key: SGDBYKQHXJZWTI-UHFFFAOYSA-N
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Description

({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . This compound features a piperidine ring substituted with a dimethyl-furyl group and a methylamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine typically involves the reaction of 2,5-dimethyl-3-furylmethyl chloride with piperidin-4-ylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the furyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the development of probes and assays to investigate biochemical pathways and molecular mechanisms.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and infectious diseases .

Industry

Industrially, this compound is utilized in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine
  • ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}ethyl)amine
  • ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}propyl)amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl-furyl group and the piperidine ring contributes to its versatility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10-7-13(11(2)16-10)9-15-5-3-12(8-14)4-6-15/h7,12H,3-6,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBYKQHXJZWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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